molecular formula C15H11BrN2O2 B2469968 N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide CAS No. 941252-27-3

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide

Cat. No. B2469968
CAS RN: 941252-27-3
M. Wt: 331.169
InChI Key: QZUJJCWNFHZKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide” are not available, quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide, exhibit remarkable antimicrobial properties. These compounds have demonstrated efficacy against various Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring significantly influences their antimicrobial activity . Mechanistically, quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death.

Antimalarial Potential

The quinoline nucleus plays a crucial role in antimalarial drug development. N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide, with its nitrogen-containing group, falls into this category. Quinolines have been extensively used in the treatment of malaria. Their mode of action involves disrupting the parasite’s DNA replication, preventing the growth and spread of Plasmodium species .

Anticancer Properties

Quinoline derivatives, including our compound of interest, exhibit anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents. These compounds interfere with cancer cell growth, proliferation, and survival pathways. Further investigations are ongoing to optimize their efficacy and minimize side effects .

Anti-inflammatory Effects

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide may possess anti-inflammatory properties. Quinolines have been studied for their ability to modulate inflammatory responses. By targeting specific pathways, they could potentially mitigate inflammation-related diseases .

Antiviral Applications

Quinolines, including our compound, have shown promise as antiviral agents. Their activity against human immunodeficiency virus (HIV) and other viral infections is being investigated. These compounds may inhibit viral replication or entry into host cells .

Antihypertensive Potential

Although less explored, quinolines have been associated with antihypertensive effects. Their impact on blood pressure regulation warrants further investigation .

Materials and Catalysts

Beyond their biological applications, quinoline derivatives find use in materials science and catalysis. Researchers have harnessed their unique properties for designing functional materials and catalysts .

properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-7-13(18-15(19)14-3-2-6-20-14)11-8-10(16)4-5-12(11)17-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUJJCWNFHZKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.